![molecular formula C9H9FO4S B6244309 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate CAS No. 2411262-01-4](/img/new.no-structure.jpg)
2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate
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Overview
Description
2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfurofluoridate group attached to a hydroxy-substituted indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-5-ol with a suitable sulfur-fluorine reagent. One common method involves the use of sulfur tetrafluoride (SF4) as the fluorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as anhydrous hydrogen fluoride (HF) to facilitate the formation of the sulfurofluoridate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate group to thiol or sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting sulfur-related metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidative degradation.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors, through the sulfurofluoridate group. This interaction can modulate the activity of the target molecule, leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfonate
- 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfate
- 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfonamide
Uniqueness
Compared to similar compounds, 2-hydroxy-2,3-dihydro-1H-inden-5-yl sulfurofluoridate is unique due to the presence of the fluorine atom in the sulfurofluoridate group. This fluorine atom imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, which can enhance the compound’s effectiveness in various applications.
Properties
CAS No. |
2411262-01-4 |
---|---|
Molecular Formula |
C9H9FO4S |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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